molecular formula C16H23N3O B11742489 N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11742489
M. Wt: 273.37 g/mol
InChI Key: RKRDEGUSTJTKLX-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. Subsequent steps include the introduction of the methoxyphenyl and methylpropyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxyphenyl and methylpropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound is a psychoactive substance with hallucinogenic properties.

    Thiazoles: These compounds have diverse biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C16H23N3O/c1-12(2)11-19-13(3)9-16(18-19)17-10-14-7-5-6-8-15(14)20-4/h5-9,12H,10-11H2,1-4H3,(H,17,18)

InChI Key

RKRDEGUSTJTKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CC=CC=C2OC

Origin of Product

United States

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